Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate
Description
The compound belongs to the sodium sulfinate family, characterized by a benzene ring substituted with chloro and methanesulfonyl groups. Sulfinates are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity in sulfonylation and nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H6ClNaO4S2 |
|---|---|
Molecular Weight |
276.7 g/mol |
IUPAC Name |
sodium;2-chloro-5-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H7ClO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
BOLLKCNSVMPAIB-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2-chloro-5-substituted benzenesulfonic acid derivatives
The sulfonyl chloride intermediate, such as 2-chloro-5-nitrobenzenesulfonyl chloride, can be synthesized via chlorination of the corresponding sulfonic acid derivative. A representative method is described in Chinese patent CN102351751A, where 5-nitro-2-chlorobenzenesulfonic acid is reacted with bis(trichloromethyl) carbonate and triethylamine in tetrahydrofuran (THF) at 55 °C for 4 hours, yielding 5-nitro-2-chlorobenzenesulfonyl chloride with a 76.7% yield and 96.8% purity after recrystallization.
| Reagents and Conditions | Amounts / Ratios | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-nitro-2-chlorobenzenesulfonic acid | 23.8 g (1.0 equiv) | ||
| Bis(trichloromethyl) carbonate | 11.9 g (0.5 equiv) | ||
| Triethylamine | 24 ml (1.7 equiv) | ||
| Solvent: Tetrahydrofuran (THF) | 175 ml | ||
| Temperature | 55 °C | ||
| Reaction time | 4 hours | 76.7 | 96.8 |
This sulfonyl chloride intermediate is a crucial precursor for the sulfinate salt.
Reduction of Sulfonyl Chloride to Sulfinate Salt
General Reduction Method
A well-established method for preparing sodium sulfinates involves reducing the sulfonyl chloride with sulfite or hydrogensulfite salts in the presence of a hydrogen phosphate buffer system. According to US patent US6399815B2, the reduction is typically performed in a mixture of water and an organic solvent (e.g., methanol, ethanol, isopropanol) at temperatures ranging from 0 to 100 °C, with 10–50 °C preferred.
Key parameters include:
- Use of sodium sulfite or sodium bisulfite in 1.0 to 3.0 molar equivalents relative to sulfonyl chloride (1.5–2.5 preferred).
- Use of disodium hydrogen phosphate or dipotassium hydrogen phosphate as a buffer in 1.5 to 4.5 molar equivalents (2.0–4.0 preferred).
- Reaction time and temperature optimized for maximal yield and purity.
Reaction Scheme
$$
\text{Ar-SO}2\text{Cl} + \text{Na}2\text{SO}3 \xrightarrow[\text{HPO}4^{2-}]{\text{solvent, temp}} \text{Ar-SO}_2\text{Na} + \text{NaCl}
$$
Where Ar represents the 2-chloro-5-methanesulfonylbenzene moiety.
Introduction of the Methanesulfonyl Group
The methanesulfonyl substituent (–SO2CH3) at the 5-position can be introduced either before or after sulfinate formation, depending on the synthetic route.
Direct Substitution on Aromatic Ring
One approach is to start from a 2-chloro-5-methanesulfonylbenzene sulfonyl chloride, which can be prepared by sulfonylation of chlorobenzene derivatives followed by chlorination and functional group conversions.
One-Pot Sulfonylation and Chloromethylation
A recent synthetic approach reported in the literature involves one-pot conversion of sulfonyl chlorides to chloromethyl sulfones using phase transfer catalysts and bromochloromethane, which could be adapted to generate methanesulfonyl derivatives from sulfinates.
Alternative Synthetic Routes via Sulfur Dioxide Surrogates
Recent advances in sodium sulfinate synthesis utilize sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This method involves:
- Generation of aryl lithium or aryl magnesium intermediates from aryl bromides.
- Trapping with DABSO to form sulfinates.
- Subsequent workup to isolate sodium sulfinates.
This method has been applied to various substituted arylsulfinates with good to excellent yields and could be adapted for 2-chloro-5-methanesulfonylbenzene-1-sulfinate synthesis.
| Substituent (R) | Yield Method A (%) | Yield Method B (%) |
|---|---|---|
| H | 72 | 85 |
| 4-Ph | 87 | 42 |
| 4-CF3 | 91 | 48 |
| 2-CF3 | 75 | 99 |
| 4-OMe | 48 | 59 |
| 3-OMe | 85 | 91 |
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The reduction of sulfonyl chlorides to sodium sulfinates is best conducted under buffered conditions with hydrogen phosphate salts to maintain pH and optimize yield.
- Organic solvents such as methanol or ethanol mixed with water improve solubility and reaction kinetics.
- The choice of starting materials and substituent patterns affects the overall yield and purity of the final sulfinate salt.
- The DABSO method offers an efficient alternative, especially for functionalized aryl sulfinates, with mild conditions and scalability.
- Phase transfer catalysis facilitates the direct conversion of sulfinates to chloromethyl sulfones, which can be tailored for methanesulfonyl derivatives.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-couplings to form diaryl sulfones. A three-component reaction system involving aryl halides, sulfur dioxide (generated in situ from DABSO), and sodium sulfinates has been optimized for efficiency:
Key Reaction Parameters
This method enables the synthesis of unsymmetrical sulfones, though selectivity challenges arise due to ligand-mediated aryl exchange .
Nucleophilic Substitution Reactions
The sulfinate group acts as a nucleophile in alkylation reactions. A one-pot protocol using bromochloromethane and phase transfer catalysts (PTCs) efficiently generates chloromethyl sulfones:
Reaction Mechanism
-
Sulfinate Activation : Sodium sulfinate reacts with PTCs (e.g., tetrabutylammonium chloride) to enhance solubility in organic phases.
-
Alkylation : Bromochloromethane acts as the electrophile, transferring the chloromethyl group to the sulfinate.
-
Workup : Simple phase separation and recrystallization yield high-purity products .
Example :
Reaction with 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride under PTC conditions produces chloromethyl sulfones in 60–80% yield .
Copper-Catalyzed Sulfinate Functionalization
Copper catalysis enables C–S bond formation under mild, base-free conditions. This method is effective for synthesizing masked aryl sulfinates:
Conditions :
-
Catalyst: CuI (10 mol%)
-
Solvent: DMSO
-
Temperature: 25°C
-
Substrates: Aryl iodides or bromides
The reaction proceeds via a radical intermediate, confirmed by radical trapping experiments .
Comparative Analysis of Catalytic Systems
Industrial-Scale Synthetic Adaptations
Large-scale reactions employ automated systems to optimize:
-
Temperature : 50–100°C
-
Catalyst : Metal salts (e.g., FeCl<sub>3</sub>) with quaternary ammonium salts
For example, coupling reactions achieve >90% conversion within 2 hours using FeCl<sub>3</sub>/tetrabutylammonium bromide catalysts .
Side Reactions and Mitigation Strategies
-
Aryl–Phenyl Exchange : Observed in Pd/XantPhos systems due to ligand instability. Mitigated by switching to bulkier ligands .
-
Over-Oxidation : Controlled by limiting exposure to strong oxidants like mCPBA .
This compound’s unique reactivity profile, combining sulfinate nucleophilicity with halogen and sulfonyl electrophilicity, positions it as a critical intermediate in pharmaceutical and materials science. Ongoing research focuses on improving catalytic selectivity and expanding substrate compatibility.
Scientific Research Applications
Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organosulfur compounds.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of sodium sulfinates/sulfonates from the evidence:
Key Observations:
- Steric and Electronic Differences: Bromo in introduces greater steric hindrance and polarizability than chloro, which may slow reaction kinetics but improve selectivity in cross-couplings. Methanesulfonyl vs. Methoxycarbonyl: Methanesulfonyl (in ) is a stronger EWG than methoxycarbonyl (in ), affecting the electron density of the aromatic ring and sulfinate reactivity.
- Functional Group Comparison: Sulfinate (-SO₂⁻) vs. Sulfonate (-SO₃⁻): Sulfinates (e.g., ) are more nucleophilic than sulfonates (e.g., ), making them preferable in forming sulfones or sulfonamides. Sulfonates are more stable but less reactive.
Physicochemical Properties
Limited data are available for the target compound, but trends can be inferred:
- Molecular Weight : The bromo analog has a higher molecular weight (301.09 vs. 260.24 for fluoro), primarily due to bromine’s atomic mass. Chloro substitution would likely result in an intermediate value.
- Solubility : Sulfinates (e.g., ) are typically water-soluble due to their ionic nature, whereas Ensulizole exhibits lower solubility in aqueous media.
- Stability : Methanesulfonyl groups (as in ) enhance thermal stability compared to ester-containing analogs (e.g., ).
Biological Activity
Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate, a sulfonate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonyl group attached to a benzene ring with a chlorine atom and a methanesulfonyl substituent. Its chemical formula is . The compound exhibits properties typical of sulfonates, including solubility in water and reactivity towards nucleophiles.
Antimicrobial Properties
Research indicates that sodium sulfinates, including this compound, exhibit antimicrobial activity. A study demonstrated that sulfinates can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
Recent investigations have explored the anticancer properties of sodium sulfinates. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. For instance, this compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at varying concentrations. The compound's ability to inhibit specific signaling pathways involved in cell proliferation and survival has been hypothesized as a contributing factor to its anticancer activity .
Synthesis Methods
The synthesis of this compound typically involves the reaction of chloromethyl sulfonyl derivatives with sodium sulfinate under controlled conditions. Various methods have been reported, including:
- One-Pot Synthesis : A method involving the alkylation of sulfinate salts with chloroform in the presence of phase transfer catalysts. This approach yields good to excellent results while minimizing the need for purification steps .
- Oxidative Coupling : Utilizing oxidative conditions to couple aromatic compounds with sulfinates has been shown to produce various sulfonate derivatives effectively .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting specific metabolic pathways |
Case Study: Anticancer Activity
In a notable study, this compound was evaluated against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The compound was found to activate caspase pathways leading to programmed cell death, highlighting its potential as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 2-chloro-5-methanesulfonylbenzene-1-sulfinate, and how can its purity be validated?
- Synthesis : The compound is typically synthesized via sequential sulfonation and chlorination of the benzene ring. Methanesulfonyl and sulfinate groups are introduced using controlled reactions with reagents like chlorosulfonic acid and sodium sulfite under anhydrous conditions.
- Purity Validation : Employ reversed-phase HPLC with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to separate and quantify impurities. Confirm structural integrity via H/C NMR and FT-IR spectroscopy .
Q. How should researchers handle sample preparation and purification of this compound to avoid degradation?
- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for extraction, followed by solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices.
- Purification : Optimize column chromatography using silica gel or preparative TLC with a solvent system of dichloromethane:acetone (9:1). Monitor stability by avoiding prolonged exposure to light and moisture .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Quantification : Utilize LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Calibrate with deuterated internal standards to account for matrix effects. Validate sensitivity (LOQ ≤ 1 ng/mL) and linearity (R ≥ 0.995) across physiological pH ranges .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Experimental Design : Conduct kinetic studies under controlled pH (2–12) and temperature (25–60°C) to monitor hydrolysis rates. Use S isotopic labeling to trace sulfinate group stability. Compare results with computational models (DFT) to predict reactive intermediates .
- Data Analysis : Apply systematic review methodologies to identify confounding variables (e.g., solvent polarity, counterion effects) across studies. Use meta-regression to quantify heterogeneity in reported rate constants .
Q. What role does this compound play in synthesizing sulfonamide-based pharmaceuticals, and how can side reactions be mitigated?
- Mechanistic Insight : The compound acts as a sulfonylating agent in nucleophilic aromatic substitution. Side reactions (e.g., over-sulfonation) are minimized by using substoichiometric amounts of catalyst (e.g., CuCl) and maintaining reaction temperatures below 40°C.
- Optimization : Monitor reaction progress via in-situ Raman spectroscopy. Post-reaction, quench unreacted intermediates with sodium thiosulfate to prevent byproduct formation .
Q. How do structural modifications (e.g., substituent position) affect the compound’s efficacy in catalytic applications?
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., nitro, amino groups) at the 2- and 5-positions. Test catalytic efficiency in model reactions (e.g., Suzuki coupling) using kinetic profiling.
- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to correlate electronic effects with catalytic turnover rates. Validate findings via comparative molecular field analysis (CoMFA) .
Methodological Considerations
Q. What strategies are recommended for integrating fragmented literature data on this compound’s spectroscopic properties?
- Data Synthesis : Create a standardized database of NMR ( ppm), IR (cm), and HPLC (retention time) values from peer-reviewed studies. Use cheminformatics tools (e.g., PubChem, ChemIDplus) to cross-reference entries and flag outliers .
- Collaborative Frameworks : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles to enhance reproducibility. Share raw spectral data via platforms like Zenodo or Figshare .
Q. How can researchers design dose-response studies to evaluate the compound’s toxicity in cellular models?
- In Vitro Protocols : Use HepG2 or HEK293 cells exposed to 0.1–100 µM concentrations. Assess cytotoxicity via MTT assay and oxidative stress via ROS detection (DCFH-DA probe). Include sodium sulfite as a positive control for sulfonate-related toxicity.
- Statistical Rigor : Apply Hill slope modeling to EC calculations. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Pre-register study designs on Open Science Framework to reduce bias .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
